molecular formula C25H19N3O2 B5058616 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde

1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde

Cat. No.: B5058616
M. Wt: 393.4 g/mol
InChI Key: QHOKMQSERXDLKC-UHFFFAOYSA-N
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Description

1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde is a complex organic compound that features an indole core, a 1,2,4-oxadiazole ring, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the diphenylmethyl group: This step often involves the use of a Friedel-Crafts alkylation reaction.

    Formation of the indole core: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Final coupling: The final step involves coupling the 1,2,4-oxadiazole and indole moieties, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carboxylic acid.

    Reduction: 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the target’s function.

    Materials Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated system, enhancing the material’s electrical properties.

Comparison with Similar Compounds

  • 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carboxylic acid
  • 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-methanol
  • 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-nitrile

Uniqueness: 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde is unique due to the presence of both the indole and 1,2,4-oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c29-17-20-15-28(22-14-8-7-13-21(20)22)16-23-26-25(27-30-23)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,17,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOKMQSERXDLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CN4C=C(C5=CC=CC=C54)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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